4-Formyl-6-methoxypyridine-2-carbonitrile
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Overview
Description
4-Formyl-6-methoxypyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H6N2O2 It is a derivative of pyridine, featuring a formyl group at the 4-position, a methoxy group at the 6-position, and a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-6-methoxypyridine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 6-methoxypyridine-2-carbaldehyde with a suitable nitrile source under specific conditions. For instance, the treatment of 6-methoxypyridine-2-carbaldehyde with sodium cyanide (NaCN) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-6-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: 4-Formyl-6-methoxypyridine-2-carboxylic acid.
Reduction: 4-Formyl-6-methoxypyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-6-methoxypyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Formyl-6-methoxypyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-2-carbaldehyde: Similar structure but lacks the nitrile group.
2-Formyl-6-methoxypyridine: Similar structure but lacks the nitrile group.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the nitrile group.
Uniqueness
4-Formyl-6-methoxypyridine-2-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C8H6N2O2 |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-formyl-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-3-6(5-11)2-7(4-9)10-8/h2-3,5H,1H3 |
InChI Key |
NQKHHXULXZSEAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C#N)C=O |
Origin of Product |
United States |
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